High Affinity and Selectivity Profile: Direct Radioligand Binding Comparison
MDL 105519 exhibits a 6-fold higher affinity for the NMDA receptor glycine site compared to the classic antagonist 5,7-dichlorokynurenic acid (5,7-DCKA). The Ki value for MDL 105519 is 10.9 nM , in contrast to the reported KB of 65 nM for 5,7-DCKA under comparable conditions . This higher potency allows for more robust target engagement at lower concentrations, reducing the likelihood of off-target effects in sensitive assays. Furthermore, MDL 105519 demonstrates approximately 10,000-fold selectivity for the glycine recognition site relative to other investigated receptor types, underscoring its utility as a precise tool compound .
| Evidence Dimension | Binding Affinity to NMDA Receptor Glycine Site (Ki / KB) |
|---|---|
| Target Compound Data | Ki = 10.9 nM |
| Comparator Or Baseline | 5,7-Dichlorokynurenic acid (5,7-DCKA) KB = 65 nM |
| Quantified Difference | Approximately 6-fold greater potency (MDL 105519) |
| Conditions | [3H]Glycine binding assay using rat brain membranes |
Why This Matters
Higher potency directly translates to a more cost-effective tool, requiring less compound to achieve effective blockade in vitro and potentially enabling use in in vivo models where high local concentrations are difficult to achieve.
